4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide
Description
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide is a synthetic organic compound with a complex structure It features a bromine atom, a hydroxymethyl group attached to a cyclohexyl ring, and a methylpyrrole carboxamide moiety
Properties
IUPAC Name |
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-16-7-10(14)6-12(16)13(18)15-11-4-2-9(8-17)3-5-11/h6-7,9,11,17H,2-5,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCYDSNSWOTQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2CCC(CC2)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the hydroxymethyl group and the formation of the pyrrole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as an amine or a thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the bromine atom results in the formation of a hydrogen-substituted derivative.
Scientific Research Applications
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide
- 4-chloro-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide
- 4-fluoro-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide
Uniqueness
The presence of the bromine atom in 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide imparts unique reactivity and binding properties compared to its chloro and fluoro analogs. This makes it particularly useful in applications where specific interactions with molecular targets are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
